molecular formula C19H31NO4 B1670138 Decimemide CAS No. 14817-09-5

Decimemide

Cat. No.: B1670138
CAS No.: 14817-09-5
M. Wt: 337.5 g/mol
InChI Key: REYUZOLYIOQRIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Decimemide is synthesized through a multi-step process involving the alkylation of 3,5-dimethoxybenzoic acid with decanol, followed by the conversion of the resulting ester to the corresponding amide. The reaction conditions typically involve the use of strong bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale batch reactions under controlled temperatures and pressures. The process is optimized to ensure high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Decimemide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Decimemide has a wide range of applications in scientific research:

Mechanism of Action

Decimemide exerts its effects by modulating the activity of neuronal ion channels, particularly those involved in the propagation of action potentials. It binds to specific sites on the ion channels, altering their conformation and reducing neuronal excitability. This mechanism is crucial for its antiepileptic and anticonvulsant activities .

Comparison with Similar Compounds

  • 4-(decyloxy)-3,5-dimethoxybenzoic acid
  • 4-(decyloxy)-3,5-dimethoxybenzyl alcohol
  • 4-(decyloxy)-3,5-dihalobenzamide

Comparison: Decimemide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct pharmacological properties. Compared to its analogs, this compound exhibits higher potency in modulating neuronal activity and greater selectivity for its molecular targets .

Properties

CAS No.

14817-09-5

Molecular Formula

C19H31NO4

Molecular Weight

337.5 g/mol

IUPAC Name

4-decoxy-3,5-dimethoxybenzamide

InChI

InChI=1S/C19H31NO4/c1-4-5-6-7-8-9-10-11-12-24-18-16(22-2)13-15(19(20)21)14-17(18)23-3/h13-14H,4-12H2,1-3H3,(H2,20,21)

InChI Key

REYUZOLYIOQRIG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCOC1=C(C=C(C=C1OC)C(=O)N)OC

Canonical SMILES

CCCCCCCCCCOC1=C(C=C(C=C1OC)C(=O)N)OC

Appearance

Solid powder

melting_point

121.5 °C

14817-09-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Decimemide;  V-285;  V 285;  V285.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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